![molecular formula C7H9N3O B2426856 N-(3-aminopyridin-2-yl)acetamide CAS No. 99314-99-5](/img/structure/B2426856.png)
N-(3-aminopyridin-2-yl)acetamide
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Overview
Description
N-(3-aminopyridin-2-yl)acetamide, also known as 3-APA, is a compound that has been used for a variety of purposes in the scientific and medical fields. It is an amide, a type of organic compound consisting of an amine and a carboxylic acid, and is composed of a nitrogen atom, three hydrogen atoms, a pyridine ring, and an acetamide group. 3-APA was first synthesized in the 1970s, and since then, it has been used in a variety of research applications. In
Scientific Research Applications
Chemodivergent Synthesis
“N-(3-aminopyridin-2-yl)acetamide” is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines . The reaction conditions for this synthesis are mild and metal-free .
C–C Bond Cleavage
This compound is formed in toluene via C–C bond cleavage promoted by I2 and TBHP . This process is part of the chemodivergent synthesis mentioned above .
Synthesis of Imidazopyridines
“N-(3-aminopyridin-2-yl)acetamide” is also used in the synthesis of 3-bromoimidazopyridines . These compounds are obtained in ethyl acetate via one-pot tandem cyclization/bromination .
Pharmacophores
Aminopyridines, such as “N-(3-aminopyridin-2-yl)acetamide”, serve as pharmacophores for many molecules with significant biological and therapeutic value . They are particularly important in the development of N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines .
Medicinal Applications
N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, which can be synthesized using “N-(3-aminopyridin-2-yl)acetamide”, have varied medicinal applications . They have received great attention in recent years due to their attractive biological properties .
Cytotoxicity Testing
Compounds bearing imidazo[2,1-b]thiazole scaffolds, synthesized based on “N-(3-aminopyridin-2-yl)acetamide”, are tested for their cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231 . This testing is part of the process of developing new anticancer agents .
Mechanism of Action
Target of Action
Similar compounds like n-(pyridin-2-yl)amides have been studied for their interactions with various biological targets
Mode of Action
N-(pyridin-2-yl)amides, a related class of compounds, have been synthesized and studied for their biological activities . They are formed via C–C bond cleavage promoted by I2 and TBHP . The exact interaction of N-(3-aminopyridin-2-yl)acetamide with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Related compounds have been used in the synthesis of biologically active substances based on molecular interactions
Result of Action
properties
IUPAC Name |
N-(3-aminopyridin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-5(11)10-7-6(8)3-2-4-9-7/h2-4H,8H2,1H3,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLKXYRHAKRQHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-aminopyridin-2-yl)acetamide |
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